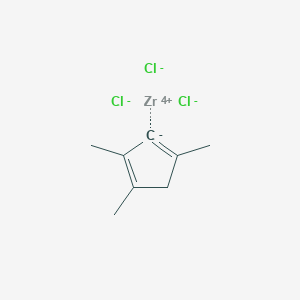
1,2,4-Trimethylcyclopentadienyl zirconium trichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Trimethylcyclopentadienyl zirconium trichloride, or Cp2ZrCl3, is an organometallic compound of zirconium and a cyclopentadienyl ligand, widely used as a catalyst in organic synthesis. It is a colorless liquid with a boiling point of 140 °C and a melting point of -21 °C, and is soluble in many organic solvents. Cp2ZrCl3 has been used in a variety of reactions, including hydroformylation, olefin metathesis, and alkene isomerization. It is also used in the synthesis of polymers, pharmaceuticals, and other compounds.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of 1,2,4-Trimethylcyclopentadienyl zirconium trichloride can be achieved through a Grignard reaction followed by a metathesis reaction.
Starting Materials
1,2,4-Trimethylcyclopentadiene, Magnesium, Ethyl ether, Zirconium tetrachloride, Toluene
Reaction
Step 1: Preparation of 1,2,4-Trimethylcyclopentadienyl magnesium bromide by reacting 1,2,4-Trimethylcyclopentadiene with magnesium in ethyl ether., Step 2: Preparation of 1,2,4-Trimethylcyclopentadienyl zirconium dichloride by reacting 1,2,4-Trimethylcyclopentadienyl magnesium bromide with zirconium tetrachloride in toluene., Step 3: Preparation of 1,2,4-Trimethylcyclopentadienyl zirconium trichloride by reacting 1,2,4-Trimethylcyclopentadienyl zirconium dichloride with 1,2,4-Trimethylcyclopentadiene in toluene through a metathesis reaction.
Wirkmechanismus
Cp2ZrCl3 acts as a Lewis acid, forming a coordinative bond with an electron-rich substrate, such as an alkene or an alkyne. This initiates a reaction, such as an addition or a substitution, between the substrate and the Lewis acid. The reaction is then completed by a base, such as a tert-butoxide.
Biochemische Und Physiologische Effekte
Cp2ZrCl3 is not known to have any biochemical or physiological effects. It is not toxic, and is not known to be an irritant or a carcinogen. It is not known to be absorbed through the skin or to be a skin sensitizer.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Cp2ZrCl3 in laboratory experiments is its high activity and selectivity in many reactions. It is also relatively inexpensive and easy to handle. However, it is sensitive to air and moisture, and must be stored in a dry environment. Additionally, the reaction conditions must be carefully controlled in order to obtain optimal results.
Zukünftige Richtungen
There are a number of possible future directions for research involving Cp2ZrCl3. These include the development of new catalysts based on the compound, the use of the compound in new reactions, and the investigation of its activity and selectivity in different reactions. Additionally, research into the mechanism of action and the development of more efficient methods of synthesis could lead to further applications for the compound. Finally, research into the environmental impact of the compound could lead to the development of more sustainable methods of production and use.
Wissenschaftliche Forschungsanwendungen
Cp2ZrCl3 has been widely used in scientific research, particularly in the area of organic synthesis. It has been used in a variety of reactions, including hydroformylation, olefin metathesis, and alkene isomerization. It is also used in the synthesis of polymers, pharmaceuticals, and other compounds. Additionally, Cp2ZrCl3 has been used as a catalyst in the production of biodiesel and in the conversion of biomass into fuel.
Eigenschaften
IUPAC Name |
1,2,4-trimethylcyclopenta-1,3-diene;zirconium(4+);trichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11.3ClH.Zr/c1-6-4-7(2)8(3)5-6;;;;/h4H2,1-3H3;3*1H;/q-1;;;;+4/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEYJKFHXSKOFF-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C(=C(C1)C)C.[Cl-].[Cl-].[Cl-].[Zr+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl3Zr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Trimethylcyclopentadienyl zirconium trichloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


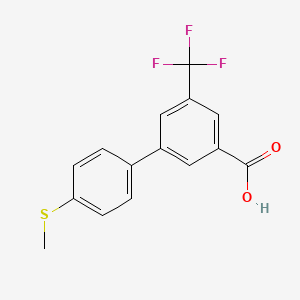
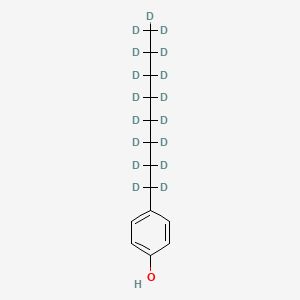
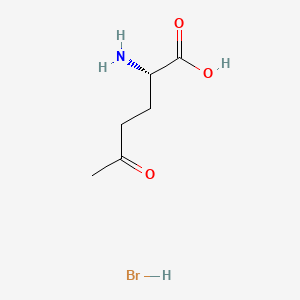
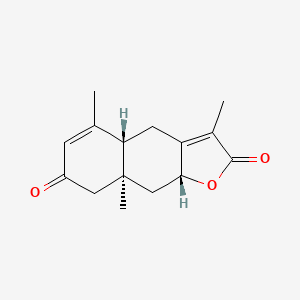
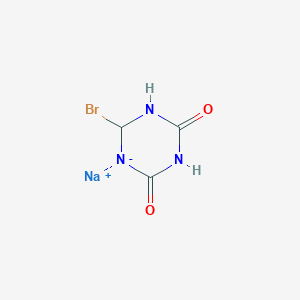
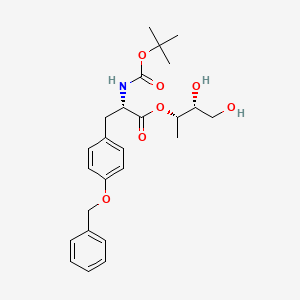
![1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[3-[2-[3-(3-aminopropyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide (1:1:2)](/img/structure/B1142890.png)
![3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1142892.png)